molecular formula C8H16ClN B1525944 1-Azaspiro[3.5]nonane hydrochloride CAS No. 1354949-35-1

1-Azaspiro[3.5]nonane hydrochloride

Cat. No. B1525944
M. Wt: 161.67 g/mol
InChI Key: GPWATQMKTRHHTG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-oxa-7-azaspiro[3.5]nonane hydrochloride, a related compound, is 163.65 . The IUPAC name is 1-oxa-7-azaspiro[3.5]nonane hydrochloride . The InChI code is 1S/C7H13NO.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H .


Physical And Chemical Properties Analysis

1-Azaspiro[3.5]nonane hydrochloride is a colorless to white crystalline powder, soluble in water. The storage temperature is room temperature .

Scientific Research Applications

Enantiomer Separation and Absolute Configuration

1-Azaspiro[4.4]nonane-2,6-dione is synthesized from cyclopentanone and has been resolved into enantiomers via chiral acetals. This process underlines its utility in stereochemical studies, contributing to the development of enantiomerically pure compounds. Cephlotaxine and its enantiomers have been obtained from these resolved forms, highlighting its role in producing bioactive molecules (Nagasaka et al., 1997).

Anticonvulsant Activity and Structure-Activity Analysis

The anticonvulsant properties of 1-Azaspiro[4.4]nonane derivatives have been extensively studied. For example, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs show significant activity against electroshock-induced seizures. These findings suggest the compound's framework is promising for developing new anticonvulsant drugs. Detailed structure-activity relationship (SAR) analysis and physicochemical properties correlation offer insights into optimizing anticonvulsant efficacy (Farrar et al., 1993).

Synthesis and Bioactive Natural Product Structures

The 1-azaspiro[4.4]nonane ring system is central to several bioactive natural products, such as cephalotaxine and its derivatives with antileukemic activity. This structure's synthesis and its role as a template for constructing synthetic receptors and enzyme inhibitors underscore its versatility in medicinal chemistry and drug design (El Bialy et al., 2005).

Selective Receptor Antagonism

Compounds like BMY 7378, featuring the azaspiro[4.5]decane structure, act as selective antagonists for specific adrenoceptor subtypes, illustrating the compound's potential in developing targeted therapies for conditions influenced by these receptors. This specificity enhances the understanding of receptor functions and aids in designing drugs with fewer side effects (Goetz et al., 1995).

Diversity-Oriented Synthesis and Drug Discovery

Azaspirocycles, including those incorporating the 1-Azaspiro[4.4]nonane structure, are synthesized through innovative methods, yielding compounds significant for chemistry-driven drug discovery. These spirocyclic frameworks serve as versatile scaffolds for generating pharmacologically relevant molecules (Wipf et al., 2004).

Anticancer Activity

Derivatives of 1-thia-azaspiro[4.5]decane exhibit promising anticancer activities against various cell lines, including HepG-2, PC-3, and HCT116. The synthesis of these compounds and their bioactivity testing highlight the potential of 1-Azaspiro[4.4]nonane derivatives in oncology research (Flefel et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Future Directions

A recent study has synthesized and biologically validated 1-azaspiro[3.3]heptanes as bioisosteres of piperidine . This suggests potential future directions in the development of new compounds with the 1-Azaspiro[3.5]nonane core.

properties

IUPAC Name

1-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-7-9-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWATQMKTRHHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.5]nonane hydrochloride

CAS RN

1354949-35-1
Record name 1-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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